Trimethyl((1-phenylvinyl)oxy)silane
Overview
Description
Trimethyl((1-phenylvinyl)oxy)silane is an organosilicon compound with the molecular formula C11H16OSi. It is a clear liquid that ranges in color from colorless to light orange or yellow. This compound is known for its reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
1-Phenyl-1-trimethylsiloxyethylene, also known as Trimethyl[(1-phenylvinyl)oxy]silane or Trimethyl((1-phenylvinyl)oxy)silane, is a styrene type silyl enol ether . The primary targets of this compound are formaldehyde and 2,4-pentanedione .
Mode of Action
The compound reacts with formaldehyde and 2,4-pentanedione to yield the corresponding dihydropyran . It also undergoes Mukaiyama aldol reaction with aldehydes in water in the presence of amphiphilic calix arene derivatives as surfactants .
Biochemical Pathways
The compound is involved in the synthesis of β-amino ketones in water via Mannich-type reaction and cis-2,6-disubstituted dihydropyrans via three-component, one-pot cascade reaction .
Pharmacokinetics
The compound has a molecular weight of 19233 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Its reactions with formaldehyde and 2,4-pentanedione, as well as its involvement in the synthesis of β-amino ketones and cis-2,6-disubstituted dihydropyrans, suggest that it may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-1-trimethylsiloxyethylene. For instance, the compound reacts with formaldehyde and 2,4-pentanedione to yield the corresponding dihydropyran . This reaction may be influenced by the presence of other chemicals in the environment. Additionally, the compound undergoes Mukaiyama aldol reaction with aldehydes in water in the presence of amphiphilic calix arene derivatives as surfactants , suggesting that the presence and concentration of these substances in the environment can affect the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
It is known to participate in the synthesis of β-amino ketones in water via Mannich-type reaction
Molecular Mechanism
The molecular mechanism of action of 1-Phenyl-1-trimethylsiloxyethylene is not well established. It is known to undergo Mukaiyama aldol reaction with aldehydes in water
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl((1-phenylvinyl)oxy)silane can be synthesized through the reaction of phenylacetylene with trimethylsilanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: Trimethyl((1-phenylvinyl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Trimethyl((1-phenylvinyl)oxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials and coatings.
Comparison with Similar Compounds
- Trimethylsilylacetylene
- Trimethylsilylchloride
- Trimethylsilylcyanide
Comparison: Trimethyl((1-phenylvinyl)oxy)silane is unique due to its ability to form stable carbon-silicon bonds while maintaining reactivity under mild conditions. This makes it more versatile compared to other similar compounds, which may require harsher conditions for similar reactions .
Properties
IUPAC Name |
trimethyl(1-phenylethenoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFPCIMDERUIST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884636 | |
Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13735-81-4 | |
Record name | α-(Trimethylsiloxy)styrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13735-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (1-((trimethylsilyl)oxy)ethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013735814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl[(1-phenylvinyl)oxy]silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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